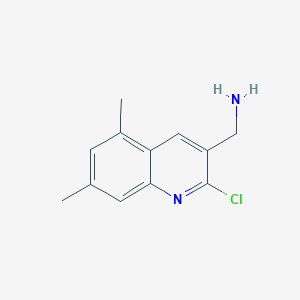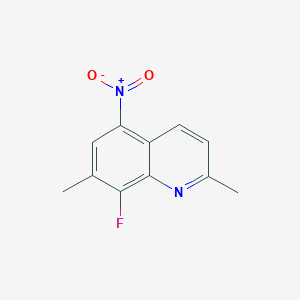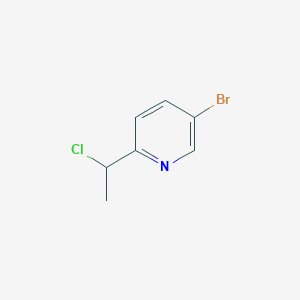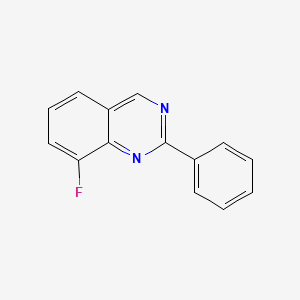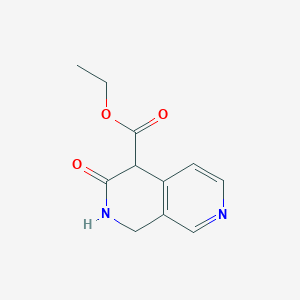
2-(tert-Butyl)-5-chloro-7-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-5-chloro-7-methylindoline: is an organic compound belonging to the indoline family. Indolines are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The presence of the tert-butyl, chloro, and methyl substituents on the indoline ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(tert-Butyl)-5-chloro-7-methylindoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylindole and tert-butyl chloride.
Alkylation Reaction: The key step involves the alkylation of 5-chloro-2-methylindole with tert-butyl chloride in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(tert-Butyl)-5-chloro-7-methylindoline can undergo oxidation reactions to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of indoline derivatives with reduced functional groups.
Substitution: The chloro substituent on the indoline ring can be replaced by nucleophiles through substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Indole derivatives with oxidized functional groups.
Reduction: Indoline derivatives with reduced functional groups.
Substitution: Indoline derivatives with substituted functional groups.
Applications De Recherche Scientifique
Chemistry:
2-(tert-Butyl)-5-chloro-7-methylindoline is used as a building block in the synthesis of more complex organic molecules
Biology:
In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. Its indoline core is a common motif in many bioactive molecules, making it a valuable scaffold for the development of new therapeutic agents.
Medicine:
The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals targeting various diseases. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-5-chloro-7-methylindoline involves its interaction with specific molecular targets and pathways. The compound’s indoline core can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors and modulate signal transduction pathways.
Proteins: The compound may interact with proteins involved in cellular processes, affecting their function and stability.
Comparaison Avec Des Composés Similaires
- 2-(tert-Butyl)-5-chloroindoline
- 2-(tert-Butyl)-7-methylindoline
- 5-Chloro-7-methylindoline
Comparison:
2-(tert-Butyl)-5-chloro-7-methylindoline is unique due to the presence of both tert-butyl and chloro substituents on the indoline ring. This combination of substituents imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, this compound may exhibit different biological activities and chemical behaviors, making it a valuable compound for diverse applications.
Propriétés
Formule moléculaire |
C13H18ClN |
|---|---|
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
2-tert-butyl-5-chloro-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H18ClN/c1-8-5-10(14)6-9-7-11(13(2,3)4)15-12(8)9/h5-6,11,15H,7H2,1-4H3 |
Clé InChI |
ZWALJHYKHBUPMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1NC(C2)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


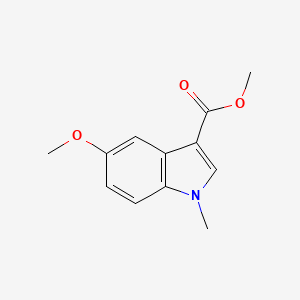
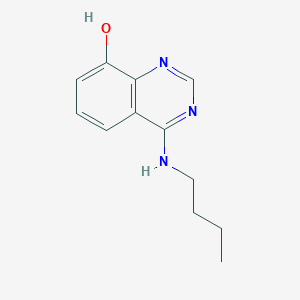
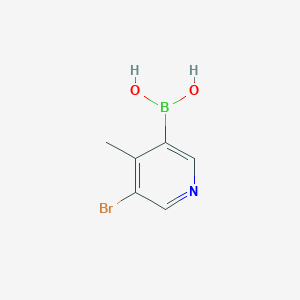
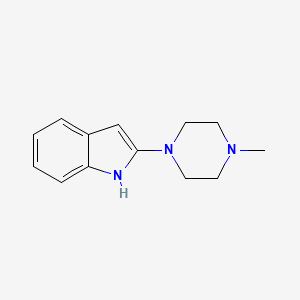
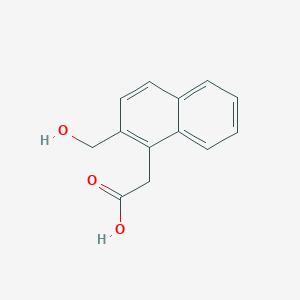
![1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B15068139.png)

